cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
“Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClF3NO3 . It has an average mass of 235.589 Da and a monoisotopic mass of 235.022308 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.59 . It’s typically stored at room temperature and is available in powder form . More detailed physical and chemical properties may be available in Material Safety Data Sheets (MSDS) provided by the manufacturer .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Analogues : cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has been synthesized as a conformationally restricted analogue of threonine, with a focus on its physical chemical properties (Feskov et al., 2017).
- Structural Studies : The compound has been part of research to understand the structure and conformation of related cyclobutane carboxylic acids, contributing to a broader understanding of these types of compounds (Reisner et al., 1983).
Stereochemistry and Stereocontrolled Synthesis
- Stereocontrolled Synthesis : The compound has been used in the stereocontrolled preparation of tri-functionalized cyclobutane scaffolds, demonstrating its versatility in organic synthesis (Chang et al., 2019).
- Investigation of Stereoisomers : Research on the synthesis of various stereoisomers of related amino acids provides insights into the stereochemical aspects of these molecules, which can be extrapolated to similar compounds like this compound (André et al., 2013).
Application in Structural Studies
- NMR Studies : The compound's analogs have been used in NMR studies to understand the structural aspects of cyclobutane derivatives, contributing to our understanding of their conformational behavior (Kricheldorf et al., 1980).
- X-Ray Crystallography : The structure of this compound and related compounds have been explored through X-ray crystallography, aiding in the understanding of their molecular structure (Austin et al., 1987).
Implications in Medicinal Chemistry
- Design of Amino Acid Analogs : This compound and its analogs have been used in the design of conformationally restricted amino acids, which have implications in developing new pharmaceuticals and understanding peptide and protein folding (Allan et al., 1980).
Safety and Hazards
According to the safety information available, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
As for the future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine, materials science, or chemical synthesis. Researchers might focus on understanding its properties better, finding efficient synthesis methods, or discovering new applications .
properties
IUPAC Name |
1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBDEHJTWYINQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2377036-33-2 |
Source
|
Record name | 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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